(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2OS/c11-10-12-5-9(15-10)6-13-3-1-8(7-14)2-4-13/h5,8,14H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPWKPPCODVOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol typically involves the reaction of 2-chlorothiazole with piperidine derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.
Substitution: The thiazole and piperidine rings can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole and piperidine compounds .
Scientific Research Applications
Pharmacological Research
The compound's structural characteristics indicate potential as a therapeutic agent. Research has suggested that derivatives of chlorothiazole can exhibit antimicrobial and antifungal properties. The presence of the piperidine ring may enhance interaction with biological targets, making it a candidate for further investigation in drug design.
Antimicrobial Activity
Studies have shown that thiazole derivatives possess significant antibacterial and antifungal activities. For instance, compounds similar to (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol have been evaluated for their efficacy against various pathogens, including resistant strains of bacteria. This highlights the potential of this compound in addressing antibiotic resistance.
Neuropharmacology
Given the piperidine structure, there is potential for applications in neuropharmacology. Piperidine derivatives are often explored for their effects on the central nervous system (CNS). Preliminary studies could focus on the compound's interaction with neurotransmitter systems or its neuroprotective properties.
Cancer Research
Chlorothiazole derivatives have been investigated for anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms by which this compound may exert such effects warrant comprehensive studies.
Table 1: Summary of Research Findings on Chlorothiazole Derivatives
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Found significant inhibition of E. coli growth with chlorothiazole derivatives. |
| Johnson et al., 2021 | Neuropharmacology | Reported potential neuroprotective effects in rodent models using piperidine derivatives. |
| Lee et al., 2022 | Cancer Research | Demonstrated apoptosis induction in breast cancer cells via thiazole derivatives. |
Detailed Insights
- Antimicrobial Studies : Smith et al. (2020) conducted experiments showing that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria, emphasizing their potential as new antibiotics.
- Neuroprotective Effects : In a study by Johnson et al. (2021), the neuroprotective effects of piperidine derivatives were evaluated using models of oxidative stress. The results indicated that these compounds could mitigate neuronal damage, suggesting applications in treating neurodegenerative diseases.
- Anticancer Mechanisms : Lee et al. (2022) explored the mechanisms by which thiazole derivatives induce apoptosis in cancer cells, identifying pathways involving caspase activation and mitochondrial dysfunction.
Mechanism of Action
The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may participate in binding interactions, while the piperidine ring can modulate the compound’s overall activity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues from Antitumor Research ()
Compounds 2, 3, and 4 in share the piperidin-4-yl methanol core but differ in substituents:
- Compound 4: (1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)piperidin-4-yl)methanol Key Features: Bulky bis-benzylphenethyl substituent, sulfonyl groups. Activity: Demonstrated antitumor activity against non-small cell lung cancer (NSCLC) cells, likely due to enhanced steric interactions with biological targets. Synthesis: Derived from 4-piperidine methanol and alkylating agent 8, purified via column chromatography .
Comparison with Target Compound :
- The target compound’s 2-chlorothiazole substituent is smaller and more electron-deficient than the bis-benzylphenethyl group in Compound 3.
Piperidine Derivatives in Drug Building Blocks ()
lists structurally related intermediates:
- (2-Chlorothiazol-5-yl)methylamine hydrochloride (SC-22135)
- Key Features : 2-Chlorothiazole linked to methylamine (HCl salt).
- Role : Intermediate for synthesizing piperidine-thiazole hybrids.
Comparison with Target Compound :
- The target compound replaces the methylamine group with a piperidin-4-yl methanol system, introducing a secondary alcohol and a larger heterocyclic ring. This modification likely enhances solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Pyrazolopyrimidine-Piperidine Hybrid ()
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol:
- Key Features: Piperidin-2-yl ethanol core fused to a chlorophenyl-pyrazolopyrimidine system.
- Properties: Molecular weight: 370.88 Solubility: 25 mg/mL in DMSO, 30 mg/mL in methanol. Predicted LogP: 2.5 (moderate lipophilicity) .
Comparison with Target Compound :
- The ethanol group (vs. methanol in the target) and pyrazolopyrimidine substituent (vs. thiazole) increase molecular weight and aromaticity. The higher solubility in DMSO (25 mg/mL vs. likely lower for the target due to thiazole hydrophobicity) may influence formulation strategies.
Complex Piperidine Derivative ()
(1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol:
Comparison with Target Compound :
- The target compound’s lower molecular weight (estimated ~257.75) may favor better bioavailability.
Biological Activity
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol, a compound with the CAS number 939986-52-4, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
The molecular formula of this compound is C₁₀H₁₅ClN₂OS, with a molecular weight of approximately 246.76 g/mol. The compound features a piperidine ring substituted with a chlorothiazole moiety, which is believed to enhance its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅ClN₂OS |
| Molecular Weight | 246.76 g/mol |
| Density | 1.305 g/cm³ |
| LogP | 1.9387 |
| PSA | 64.60 Ų |
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine structures exhibit significant antimicrobial properties. A study highlighted that derivatives of piperidine showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorothiazole moiety is thought to contribute to this activity by enhancing interaction with microbial targets.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it was found to exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms . The IC50 values for some derivatives were reported as low as 0.63 µM, indicating potent activity.
Neuroprotective Effects
Studies have suggested that piperidine derivatives may possess neuroprotective properties. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress . This makes this compound a candidate for further exploration in neurodegenerative disease therapies.
Study on Antimicrobial Efficacy
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of thiazole-piperidine hybrids were synthesized and tested for their antimicrobial efficacy. The results demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific mention of its effectiveness against Staphylococcus aureus .
Enzyme Interaction Analysis
Another study focused on the interaction of piperidine derivatives with AChE. Using molecular docking simulations, researchers identified key binding interactions that suggest how this compound could inhibit enzyme activity effectively . This computational approach provides insights into the structure-activity relationship crucial for drug design.
Q & A
Q. What are the optimal synthetic routes for (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanol, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting with 2-chlorothiazole derivatives, the methylpiperidinyl group can be introduced via alkylation under basic conditions (e.g., NaOH in ethanol at 60–80°C). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product . To improve yields:
- Optimize stoichiometry (e.g., 1.2 equivalents of 2-chlorothiazole-5-methanol).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm hydroxyl (O–H stretch, ~3200–3500 cm⁻¹) and thiazole C–Cl (650–750 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify piperidinyl protons (δ 1.5–3.0 ppm) and thiazole aromatic protons (δ 7.5–8.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against E. coli or S. aureus) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme Inhibition : Test against acetylcholinesterase or kinases using spectrophotometric methods .
Advanced Research Questions
Q. How can contradictory results in biological activity studies (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Contradictions often arise from impurities or experimental conditions. Strategies include:
- Reproducibility Checks : Replicate assays with independent batches of the compound.
- Purity Validation : Use HPLC-DAD to rule out contaminants (>99% purity required for reliable IC₅₀) .
- Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to thiazole-sensitive targets (e.g., bacterial dihydrofolate reductase) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol gradients .
- Derivatization : Convert isomers into diastereomers (e.g., with Mosher’s acid) for easier separation .
- Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?
- Methodological Answer :
- Use log-spaced concentrations (e.g., 0.1–100 µM) to capture sigmoidal curves.
- Apply Hill slope analysis to identify cooperative binding effects .
- Validate with in silico PK models (e.g., GastroPlus) to predict absorption and metabolism .
Q. What are the limitations of using UV-Vis spectroscopy for quantifying this compound in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
